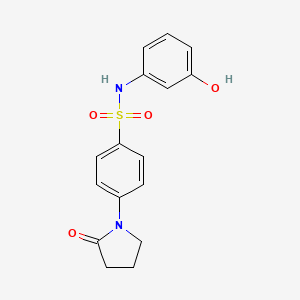
(3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone, also known as DFPIM, is a synthetic compound that has attracted attention in recent years due to its potential applications in scientific research. DFPIM is a member of the indole family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone involves its ability to bind to specific enzymes and modulate their activity. (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone has been shown to inhibit the activity of enzymes involved in cell proliferation, leading to a decrease in cancer cell growth. Additionally, (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone has been shown to modulate key neuronal pathways, leading to an improvement in cognitive function.
Biochemical and Physiological Effects:
(3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone has been shown to have a range of biochemical and physiological effects. In cancer cells, (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone has been shown to inhibit the activity of enzymes involved in cell proliferation, leading to a decrease in cancer cell growth. Additionally, (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone has been shown to modulate key neuronal pathways, leading to an improvement in cognitive function. (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
(3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone has been shown to have a high degree of selectivity for specific enzymes, making it a useful tool for studying enzyme function. However, there are also limitations to the use of (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone in lab experiments. One limitation is that (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone is a synthetic compound, and as such, may not accurately reflect the biological activity of natural compounds. Additionally, the complex synthesis process of (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone may make it difficult to obtain high yields and purity.
Future Directions
There are several future directions for research on (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone. One area of research is in the development of (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone-based drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone and its effects on specific biological pathways. Future research may also focus on the development of new synthetic methods for the production of (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone, with the goal of improving yields and purity. Overall, (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone is a promising compound with potential applications in a range of scientific research areas.
Synthesis Methods
(3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone can be synthesized using a multi-step reaction process. The first step involves the synthesis of 3,4-difluoroaniline, which is then reacted with ethyl oxalyl chloride to form a key intermediate. The intermediate is then reacted with 2,3-dihydroindole-1-carboxaldehyde to produce (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone. The synthesis of (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Scientific Research Applications
(3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone has potential applications in scientific research due to its ability to modulate certain biological pathways. One of the key areas of research where (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone has been studied is in the field of cancer research. (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone has been shown to modulate key pathways involved in neuronal function, making it a promising candidate for drug development.
properties
IUPAC Name |
(3,4-difluorophenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO/c16-12-6-5-11(9-13(12)17)15(19)18-8-7-10-3-1-2-4-14(10)18/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUDNTJEDREUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)-(2,3-dihydroindol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile](/img/structure/B7467947.png)
![1-[4-Methoxy-3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B7467950.png)
![3-[[5-(4-Tert-butylphenyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7467958.png)


![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7467981.png)

![3-[2-Hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7467995.png)
![2-(4-bromophenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide](/img/structure/B7468004.png)

![4-ethyl-N-(3-fluorophenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7468011.png)
![3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468027.png)